(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate

Catalog No.
S15854089
CAS No.
M.F
C15H24N2O2
M. Wt
264.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbama...

Product Name

(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate

IUPAC Name

tert-butyl N-[(2S)-4-amino-1-phenylbutan-2-yl]carbamate

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)/t13-/m1/s1

InChI Key

PNIGNRWZWINHFQ-CYBMUJFWSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN)CC1=CC=CC=C1

(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate is a chiral organic compound with the molecular formula C15H24N2O2C_{15}H_{24}N_{2}O_{2} and a molar mass of approximately 264.36 g/mol. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate functional group, which contribute to its chemical reactivity and biological properties. The compound is often utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .

Typical of carbamates, including:

  • Hydrolysis: Reaction with water leading to the formation of the corresponding amine and alcohol.
  • Transesterification: Exchange of the alkoxy group in the carbamate with another alcohol.
  • Reduction: The amino group can be reduced to form amines or further modified into other functional groups.
  • Condensation Reactions: Involvement in reactions with aldehydes or ketones to form imines or related structures.

(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate exhibits notable biological activities. It has been studied for its potential as an inhibitor or modulator of various enzymes and receptors, which may affect multiple biochemical pathways. Such activities suggest its utility in medicinal chemistry, particularly in drug design aimed at treating conditions where modulation of specific biological targets is beneficial .

The synthesis of (S)-tert-butyl (4-amino-1-phenylbutan-2-yl)carbamate typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors.
  • Reduction: Reduction of intermediates to yield the desired amine.
  • Esterification: Formation of the ester group from carboxylic acids and alcohols.
  • Protection: Protection of the amino group using tert-butyl carbamate to prevent unwanted reactions.
  • Final Condensation: Combining all components to form the target compound.

Industrial methods may optimize these steps for larger-scale production, employing automated systems and precise control over reaction conditions .

(S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate finds applications primarily in:

  • Medicinal Chemistry: As a building block in the synthesis of pharmaceutical agents.
  • Organic Synthesis: Serving as a protective group for amines in various synthetic pathways.
  • Research: Utilized in studies exploring enzyme inhibition and receptor modulation .

Interaction studies have focused on how (S)-tert-butyl (4-amino-1-phenylbutan-2-yl)carbamate interacts with biological targets such as enzymes and receptors. These studies help elucidate its pharmacological potential and mechanisms of action, contributing to the understanding of its effects on biochemical pathways .

Several compounds share structural similarities with (S)-tert-butyl (4-amino-1-phenylbutan-2-yl)carbamate, including:

Compound NameStructural FeaturesUnique Aspects
tert-butyl carbamateSimple carbamate structureBasic protective group properties
tert-butyl (4-aminobenzyl)carbamateSimilar structure with different substitution patternVariations in biological activity
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylatePiperidine ring inclusionUsed as a linker in targeted protein degradation

The uniqueness of (S)-tert-butyl (4-amino-1-phenylbutan-2-yl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds. Its unique structure allows for specific interactions that can be exploited in drug development and other applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

264.183778013 g/mol

Monoisotopic Mass

264.183778013 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

Explore Compound Types